molecular formula C15H13N3O3 B027002 Glycinamide-beta-carboline-3-carboxylate methyl ester CAS No. 100009-01-6

Glycinamide-beta-carboline-3-carboxylate methyl ester

Cat. No. B027002
M. Wt: 283.28 g/mol
InChI Key: KRSQNSNAAQYQQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Glycinamide-beta-carboline-3-carboxylate methyl ester (GBCM) is a synthetic compound that has been extensively studied in the field of neuroscience and pharmacology. This molecule is a derivative of beta-carbolines, which are naturally occurring compounds found in various plant species. GBCM has been shown to possess a range of biological activities, including neuroprotective, antioxidant, and anti-inflammatory effects.

Mechanism Of Action

The exact mechanism of action of Glycinamide-beta-carboline-3-carboxylate methyl ester is not fully understood. However, it has been suggested that Glycinamide-beta-carboline-3-carboxylate methyl ester exerts its neuroprotective effects by modulating the activity of certain enzymes and receptors in the brain. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine, which is important for learning and memory. Glycinamide-beta-carboline-3-carboxylate methyl ester has also been reported to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and anti-inflammatory genes.

Biochemical And Physiological Effects

Glycinamide-beta-carboline-3-carboxylate methyl ester has been shown to have various biochemical and physiological effects. It has been reported to reduce oxidative stress and inflammation in the brain, which are important factors in the development of neurodegenerative diseases. Glycinamide-beta-carboline-3-carboxylate methyl ester has also been shown to enhance the activity of antioxidant enzymes, such as superoxide dismutase and catalase. Additionally, Glycinamide-beta-carboline-3-carboxylate methyl ester has been reported to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is important for the growth and survival of neurons.

Advantages And Limitations For Lab Experiments

One of the advantages of using Glycinamide-beta-carboline-3-carboxylate methyl ester in lab experiments is its high solubility in water and ethanol, which makes it easy to administer to animals. Additionally, Glycinamide-beta-carboline-3-carboxylate methyl ester has been shown to have low toxicity and no reported side effects. However, one of the limitations of using Glycinamide-beta-carboline-3-carboxylate methyl ester is its high cost, which may limit its use in large-scale experiments.

Future Directions

There are several future directions for the study of Glycinamide-beta-carboline-3-carboxylate methyl ester. One potential area of research is the development of Glycinamide-beta-carboline-3-carboxylate methyl ester-based drugs for the treatment of neurological disorders. Another area of research is the investigation of the molecular mechanisms underlying the neuroprotective effects of Glycinamide-beta-carboline-3-carboxylate methyl ester. Additionally, further studies are needed to determine the optimal dosage and administration of Glycinamide-beta-carboline-3-carboxylate methyl ester in animal models.

Synthesis Methods

Glycinamide-beta-carboline-3-carboxylate methyl ester is synthesized by the reaction of glycine with beta-carboline-3-carboxylic acid, which is then esterified with methanol. The resulting product is a white crystalline powder that is soluble in water and ethanol. The purity of Glycinamide-beta-carboline-3-carboxylate methyl ester can be determined by high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

Scientific Research Applications

Glycinamide-beta-carboline-3-carboxylate methyl ester has been extensively studied for its potential therapeutic applications in various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and stroke. It has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Glycinamide-beta-carboline-3-carboxylate methyl ester has also been reported to enhance cognitive function and memory in animal models.

properties

CAS RN

100009-01-6

Product Name

Glycinamide-beta-carboline-3-carboxylate methyl ester

Molecular Formula

C15H13N3O3

Molecular Weight

283.28 g/mol

IUPAC Name

methyl 2-(9H-pyrido[3,4-b]indole-3-carbonylamino)acetate

InChI

InChI=1S/C15H13N3O3/c1-21-14(19)8-17-15(20)12-6-10-9-4-2-3-5-11(9)18-13(10)7-16-12/h2-7,18H,8H2,1H3,(H,17,20)

InChI Key

KRSQNSNAAQYQQW-UHFFFAOYSA-N

SMILES

COC(=O)CNC(=O)C1=NC=C2C(=C1)C3=CC=CC=C3N2

Canonical SMILES

COC(=O)CNC(=O)C1=NC=C2C(=C1)C3=CC=CC=C3N2

Other CAS RN

100009-01-6

synonyms

Gly-b-CCME
glycinamide-beta-carboline-3-carboxylate methyl este

Origin of Product

United States

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